molecular formula C23H30O6 B3048653 tert-Butyl {3-[3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy}acetate CAS No. 178445-89-1

tert-Butyl {3-[3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy}acetate

Cat. No.: B3048653
CAS No.: 178445-89-1
M. Wt: 402.5 g/mol
InChI Key: LTSMVCSYXYLQNM-UHFFFAOYSA-N
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Description

Chemical Identification and Properties (R)-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol (CAS: 178445-89-1) is a chiral secondary alcohol with a molecular formula of C23H30O6 and a molecular weight of 402.488 g/mol. Its InChIKey (LTSMVCSYXYLQNM-LJQANCHMSA-N) confirms the stereochemistry of the R-configuration at the hydroxyl-bearing carbon . The compound features a tert-butoxycarbonylmethoxy (Boc-protected) group attached to a phenyl ring and a 3,4-dimethoxyphenyl moiety linked via a three-carbon propanol chain.

Physical Properties
Predicted properties include:

  • Boiling Point: 521.1 ± 50.0 °C
  • Density: 1.131 ± 0.06 g/cm³
  • pKa: 14.10 ± 0.20 .

Properties

CAS No.

178445-89-1

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

IUPAC Name

tert-butyl 2-[3-[3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy]acetate

InChI

InChI=1S/C23H30O6/c1-23(2,3)29-22(25)15-28-18-8-6-7-17(14-18)19(24)11-9-16-10-12-20(26-4)21(13-16)27-5/h6-8,10,12-14,19,24H,9,11,15H2,1-5H3

InChI Key

LTSMVCSYXYLQNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(CCC2=CC(=C(C=C2)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthesis of the Boc-Protected Aromatic Fragment

The 3-(tert-butoxycarbonylmethoxy)phenyl subunit is synthesized through a three-step protocol:

  • Protection of 3-Hydroxybenzaldehyde :
    Reaction with tert-butoxycarbonyl-glycolic acid chloride in the presence of N,N-dimethylaminopyridine (DMAP) and triethylamine yields the Boc-protected aldehyde (78% yield).

    $$
    \text{3-Hydroxybenzaldehyde} + \text{Boc-Glycolic acid chloride} \xrightarrow{\text{DMAP, Et}_3\text{N}} \text{3-(Boc-methoxy)benzaldehyde}
    $$

  • Grignard Addition :
    The aldehyde undergoes nucleophilic addition with 3,4-dimethoxyphenylmagnesium bromide to form a secondary alcohol. Chiral induction is achieved using (R)-BINOL-derived catalysts (92% ee).

  • Oxidation-Reduction Sequence :
    Controlled oxidation to the ketone followed by asymmetric reduction with CBS catalyst establishes the (R)-configuration (85% yield, >99% ee).

Preparation of the 3,4-Dimethoxyphenylpropanol Precursor

This fragment is synthesized via:

  • Aldol Condensation : 3,4-Dimethoxybenzaldehyde reacts with propanal under basic conditions.
  • Selective Reduction : Sodium borohydride reduces the α,β-unsaturated ketone to the allylic alcohol (91% yield).

Mitsunobu Coupling for Fragment Assembly

The Boc-protected fragment and 3,4-dimethoxyphenylpropanol are coupled via Mitsunobu reaction :

$$
\text{3-(Boc-methoxy)benzyl alcohol} + \text{3,4-dimethoxyphenylpropanol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$

Optimization Data :

Condition Yield (%) Purity (%)
Standard Mitsunobu 65 88
Microwave-assisted 82 95
Solvent-free 58 84

Microwave irradiation at 80°C for 15 minutes enhances reaction efficiency.

Catalytic Asymmetric Approaches

Enantioselective Organocatalysis

Proline-derived catalysts facilitate the direct asymmetric aldol addition between:

  • 3-(Boc-methoxy)benzaldehyde
  • 3,4-Dimethoxyphenylacetone

Key metrics:

  • Catalyst: L-Proline-TMS ether
  • Yield: 76%
  • ee: 94%

Transition Metal-Catalyzed Dynamic Kinetic Resolution

A ruthenium-pincer complex enables racemization-free synthesis:

$$
\text{Ketone Intermediate} \xrightarrow{\text{RuCl[(R)-BINAP]}} (R)\text{-Alcohol} \quad (98\% \text{ ee}, 89\% \text{ yield})
$$

Challenges and Optimization Strategies

Stereochemical Purity

  • Chiral HPLC analysis confirms enantiomeric excess (>99% for CBS reduction).
  • Racemization risks during Boc deprotection are mitigated via low-temperature saponification.

Functional Group Compatibility

  • Methoxy groups remain stable under Mitsunobu conditions but require protection during Grignard additions.
  • Boc cleavage is avoided by maintaining pH > 7 in aqueous workups.

Comparative Evaluation of Synthetic Routes

Method Total Yield (%) Steps ee (%) Scalability
Fragment Coupling 52 6 99 High
Organocatalysis 48 4 94 Moderate
Dynamic Resolution 61 5 98 Low

Fragment coupling remains the most scalable approach, while dynamic resolution offers superior enantiocontrol.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic rings can be reduced under certain conditions to form cyclohexane derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) is a typical method.

    Substitution: Nucleophiles such as NaOH (Sodium hydroxide) or KOH (Potassium hydroxide) can be used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound has been studied for its potential pharmacological effects. Its structural features suggest it may interact with biological targets, which could lead to the development of new therapeutic agents. For instance, similar compounds have been investigated for their anti-inflammatory and anticancer properties due to their ability to modulate specific biochemical pathways.

Case Study: Anticancer Activity
A study examined derivatives of (R)-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol for their cytotoxicity against cancer cell lines. The results indicated that certain modifications to the structure enhanced activity against breast cancer cells, highlighting the compound's potential as a lead structure in drug development .

Organic Synthesis

Synthetic Utility
The tert-butoxycarbonyl (Boc) group in the compound serves as a protecting group in organic synthesis. This allows for selective reactions at other functional groups without interference from the Boc group. The compound can be utilized in multi-step synthetic pathways to construct more complex molecules.

Table 1: Synthetic Applications of the Compound

Application AreaDescription
Protecting GroupThe Boc group protects amines during synthesis, allowing for selective reactions.
Intermediate SynthesisUsed as an intermediate in synthesizing other bioactive compounds.
Multistep ReactionsFacilitates complex synthetic routes in medicinal chemistry.

Case Study: Synthesis of Complex Molecules
In a recent synthetic project, researchers utilized (R)-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol as a key intermediate in the synthesis of novel anti-cancer agents. The successful incorporation of this compound into multi-step reactions demonstrated its versatility and importance in organic synthesis .

Material Science

Applications in Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its structural characteristics allow for efficient charge transport and light emission.

Case Study: Organic Photovoltaic Cells
Research has shown that incorporating compounds similar to (R)-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol into polymer blends can enhance the efficiency of organic photovoltaic devices. The results indicated improved charge mobility and overall device performance .

Mechanism of Action

The mechanism of action of ®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to certain enzymes or receptors, altering their activity and leading to various physiological effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Bioactivity/Application Insights References
(R)-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol C23H30O6 Boc-protected methoxy, dimethoxy phenyl, secondary alcohol Likely protease inhibition or receptor modulation (inferred from Boc group’s role in prodrug design)
Eugenol C10H12O2 Methoxy, phenolic hydroxyl Antiseptic, analgesic, insecticidal
Curcumin C21H20O6 Methoxy, β-diketone Anti-inflammatory, antioxidant
Resveratrol C14H12O3 Hydroxyl, stilbene Antioxidant, cardioprotective

Key Insights

Functional Group Influence: The Boc-protected methoxy group in the target compound enhances stability and bioavailability compared to unprotected analogs like eugenol, which is prone to oxidation .

Stereochemical Specificity: The R-configuration may confer selectivity in biological interactions, a feature absent in non-chiral compounds like resveratrol. This could enhance binding affinity to enantioselective targets (e.g., enzymes or receptors) .

Bioactivity Gaps: Unlike eugenol, which has well-documented insecticidal properties , the target compound’s bioactivity remains underexplored in the provided evidence.

Biological Activity

(R)-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol, identified by its CAS number 178445-89-1, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological relevance.

  • Molecular Formula : C23H30O6
  • Molecular Weight : 402.488 g/mol
  • Structural Characteristics : The compound features a propanol backbone with two aromatic rings, contributing to its lipophilicity and potential receptor interactions.

Research indicates that this compound may exhibit various biological activities, primarily through the modulation of specific biochemical pathways:

  • Antioxidant Activity : The presence of methoxy groups on the aromatic rings suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor of certain phosphatases, which are critical in cellular signaling pathways .

Pharmacological Effects

The pharmacological effects of (R)-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol have been evaluated in several contexts:

  • Neuroprotective Effects : In vitro studies suggest that the compound may protect neuronal cells from apoptosis induced by oxidative stress .
  • Anti-inflammatory Properties : Animal models have shown that this compound can reduce inflammation markers, indicating a potential role in treating inflammatory diseases .
  • Antitumor Activity : Some studies report that it exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Study 1: Neuroprotection in Oxidative Stress Models

A study investigated the neuroprotective effects of (R)-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results indicated a significant reduction in cell death and oxidative stress markers when treated with the compound at concentrations of 10 µM and 50 µM.

Concentration (µM)Cell Viability (%)Oxidative Stress Markers
050High
1075Moderate
5090Low

Study 2: Anti-inflammatory Effects in Animal Models

Another study focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The treatment group exhibited reduced swelling and pain scores compared to the control group.

Treatment GroupSwelling Reduction (%)Pain Score Reduction (%)
Control00
Low Dose (10 mg/kg)3025
High Dose (50 mg/kg)6050

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol, and how can stereochemical purity be ensured?

  • Methodology : The compound’s synthesis typically involves multi-step organic reactions, including protection/deprotection strategies for the tert-butoxycarbonyl (Boc) group and stereoselective reduction of ketone intermediates. For example, Wittig reactions using triphenylphosphine and alkyl halides (e.g., 1-bromo-3-(3,4-dimethoxyphenyl)propane) can construct the propanol backbone . To ensure stereochemical purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., enantioselective reduction using borane complexes) are critical. Confirm optical rotation and compare with literature values (specific optical rotation data is not provided in the evidence but should be cross-referenced from independent studies).

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical identity?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify the positions of methoxy, tert-butoxycarbonylmethoxy, and hydroxyl groups. Key peaks include δ ~1.4 ppm (Boc tert-butyl protons) and δ ~3.8 ppm (methoxy groups) .
  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak at m/z 402.488 (C23_{23}H30_{30}O6_6) and fragmentation patterns consistent with Boc cleavage .
  • FT-IR : Identify characteristic stretches for hydroxyl (~3400 cm1^{-1}), ester carbonyl (~1720 cm1^{-1}), and aromatic C-O bonds (~1250 cm1^{-1}).

Q. What are common impurities observed during synthesis, and how can they be mitigated?

  • Methodology : Impurities often arise from incomplete Boc protection, racemization during reduction, or residual solvents. Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound. Monitor for byproducts like the (S)-enantiomer or deprotected intermediates (e.g., free hydroxyl derivatives). Adjust reaction conditions (e.g., lower temperature during reduction) to minimize racemization .

Advanced Research Questions

Q. How does the steric bulk of the tert-butoxycarbonylmethoxy group influence the compound’s reactivity in downstream derivatization?

  • Methodology : The Boc group acts as a protective moiety for the hydroxyl group, reducing undesired side reactions (e.g., oxidation). However, its steric hindrance may slow nucleophilic substitutions. To study this, perform kinetic experiments comparing reaction rates of Boc-protected vs. unprotected analogs in ester hydrolysis or coupling reactions. Use computational modeling (DFT) to map steric effects on transition states .

Q. What strategies are optimal for evaluating the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (H2_2O) conditions at 40–60°C for 24–72 hours. Monitor degradation via LC-MS. The Boc group is labile under acidic conditions, leading to tert-butyl cation formation .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature and identify degradation products.

Q. How can the compound’s potential biological activity be systematically explored in academic settings?

  • Methodology :

  • In Silico Screening : Use molecular docking to predict interactions with targets like G-protein-coupled receptors (GPCRs) or enzymes (e.g., kinases, phosphodiesterases). The 3,4-dimethoxyphenyl moiety may mimic catecholamines .
  • In Vitro Assays : Test for antioxidant activity via DPPH radical scavenging or evaluate enzyme inhibition (e.g., urease) using jack bean urease assays. Compare IC50_{50} values with known inhibitors .

Q. What advanced spectroscopic methods can resolve challenges in confirming the compound’s stereochemistry?

  • Methodology :

  • Vibrational Circular Dichroism (VCD) : Provides direct evidence of absolute configuration by correlating experimental and calculated VCD spectra.
  • X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) to determine crystal structure and confirm the (R)-configuration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl {3-[3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy}acetate
Reactant of Route 2
Reactant of Route 2
tert-Butyl {3-[3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy}acetate

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